molecular formula C11H12O4 B1143694 Ethyl phenyl malonate CAS No. 15162-26-2

Ethyl phenyl malonate

Cat. No.: B1143694
CAS No.: 15162-26-2
M. Wt: 208.21
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl phenyl malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of an ethyl group, a phenyl group, and two ester functional groups attached to a malonic acid backbone. This compound is widely used in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenyl malonate can be synthesized through various methods. One common method involves the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation . Another method includes the reaction of benzyl cyanide with ethyl carbonate .

Industrial Production Methods: In industrial settings, this compound is typically produced via the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.

    Alkyl Halides: Used in alkylation reactions.

    Acids: Hydrochloric acid for hydrolysis.

Major Products:

    Alkylated Malonates: Formed through alkylation.

    Carboxylic Acids: Resulting from hydrolysis and decarboxylation.

Scientific Research Applications

Ethyl phenyl malonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl phenyl malonate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of ethyl and phenyl groups, which imparts distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

1-O-ethyl 3-O-phenyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPDIXCKHOMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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